1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone
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Overview
Description
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring:
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Introduction of the Phenoxy Group: The phenoxy group is attached via an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share the triazole ring structure and have similar biological activities.
1,2,4-triazole derivatives: These compounds also contain a triazole ring and are studied for their anticancer and antimicrobial properties.
Uniqueness
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone is unique due to its specific combination of the triazole ring, piperidine ring, and phenoxy group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-phenoxy-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(12-21-14-4-2-1-3-5-14)18-9-6-13(7-10-18)19-11-8-16-17-19/h1-5,8,11,13H,6-7,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOXZNYENAIEMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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